4,5-Dichloro-2-(2,4-dichlorophenoxy)aniline

Description

Historical Context and Emergence of Chlorophenoxy Aniline (B41778) Derivatives in Chemical Literature

The story of chlorophenoxy aniline derivatives is intrinsically linked to the development of synthetic organic chemistry, particularly in the 20th century. The emergence of this class of compounds can be understood by considering the historical significance of its two core components: aniline and chlorophenoxy compounds.

Aniline and its derivatives have been central to the development of the synthetic dye industry since the mid-19th century and later became crucial building blocks in pharmaceuticals and agrochemicals. researchgate.netnih.gov The functionalization of the aniline core through various substitution patterns has been a cornerstone of synthetic chemistry for over a century.

Parallel to this, the rise of chlorophenoxy compounds, most notably the chlorophenoxyacetic acids, revolutionized agriculture in the mid-1940s with the introduction of selective herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid). uni.lunih.gov This development spurred extensive research into the synthesis and properties of molecules containing the chlorophenoxy moiety.

Significance of 4,5-Dichloro-2-(2,4-dichlorophenoxy)aniline within the Contemporary Academic Chemical Research Landscape

In the contemporary academic setting, this compound is primarily recognized as a synthetic intermediate and a member of the broader class of polychlorinated diphenyl ethers (PCDEs). nih.gov While extensive academic research focusing solely on this specific molecule is limited, its significance can be inferred from its structural relationship to compounds of high interest in environmental science and toxicology.

PCDEs, as a class, are noted for their environmental persistence and potential for bioaccumulation. nih.gov Research into PCDEs often involves the synthesis and analysis of various congeners to understand their environmental fate, transport, and toxicological profiles. nih.gov In this context, this compound serves as a reference compound or a building block for the synthesis of more complex PCDE derivatives for such studies.

Furthermore, the substituted diphenyl ether framework is a recognized scaffold in medicinal chemistry, with derivatives being investigated for a range of biological activities. Although specific research on the therapeutic potential of this compound is not prominent in the current literature, its structural motifs are present in molecules with documented biological effects.

A patent for the preparation of a related compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767), highlights its role as an intermediate in the production of the widely used antimicrobial agent triclosan (B1682465). This underscores the industrial relevance of the synthetic pathways and chemical intermediates within this class of compounds.

Nomenclature and Advanced Structural Features of the Compound, Highlighting its Position within Substituted Diphenyl Ether Frameworks

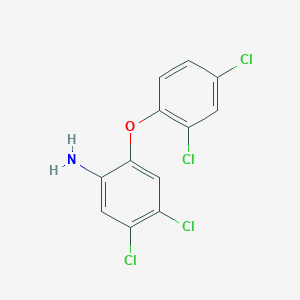

The systematic IUPAC name for the compound is This compound . This name precisely describes the molecular architecture. The parent structure is an aniline molecule. This aniline is substituted with two chlorine atoms at the 4th and 5th positions of the benzene (B151609) ring. At the 2nd position of the aniline ring, there is a 2,4-dichlorophenoxy group attached via an ether linkage. This phenoxy group itself is substituted with two chlorine atoms at its 2nd and 4th positions.

Structurally, the compound belongs to the family of substituted diphenyl ethers . A diphenyl ether consists of two phenyl rings linked by an oxygen atom. In this case, both phenyl rings are heavily substituted with chlorine atoms and one ring also bears an amino group. The presence of multiple chlorine atoms significantly influences the molecule's physicochemical properties, such as its lipophilicity and resistance to degradation.

The spatial arrangement of the substituents on both aromatic rings gives rise to a specific three-dimensional conformation. The ether linkage allows for a degree of rotational freedom between the two phenyl rings, which can be influenced by the steric hindrance imposed by the ortho-substituents. This conformational flexibility can be a critical factor in its interaction with biological systems or its packing in a crystal lattice.

Below is a table summarizing some of the key structural and physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₇Cl₄NO |

| Molecular Weight | 323.00 g/mol |

| CAS Number | 58802-26-9 |

| Topological Polar Surface Area (TPSA) | 35.25 Ų |

| LogP (Predicted) | 5.6747 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Note: The physicochemical properties are predicted values obtained from chemical databases. chemscene.com

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-(2,4-dichlorophenoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl4NO/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5H,17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRQOWDVBFCQFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C=C2N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 4,5 Dichloro 2 2,4 Dichlorophenoxy Aniline

Retrosynthetic Analysis and Strategic Disconnections for the Synthesis of 4,5-Dichloro-2-(2,4-dichlorophenoxy)aniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials by breaking key chemical bonds, known as disconnections. amazonaws.com For a molecule with the complexity of this compound, two primary disconnections are strategically logical: the C-N bond of the aniline (B41778) and the C-O-C ether linkage.

C–N Disconnection (Functional Group Interconversion): The most straightforward retrosynthetic step is the disconnection of the amine group (–NH₂) back to a nitro group (–NO₂). This functional group interconversion (FGI) is a common and reliable transformation in aromatic chemistry. This leads to the immediate precursor, 4,5-Dichloro-2-(2,4-dichlorophenoxy)nitrobenzene . This approach simplifies the synthesis to the formation of the diaryl ether, followed by a final reduction step.

C–O Disconnection (Aryl Ether Linkage): The next logical disconnection is breaking the aryl ether bond. This can be approached in two ways, typical of an Ullmann condensation or a Nucleophilic Aromatic Substitution (SNAr) reaction.

Pathway A: Disconnecting the ether linkage suggests a reaction between the anion of 2,4-dichlorophenol (B122985) and an appropriately substituted chlorinated nitrobenzene (B124822). The substitution pattern of the target molecule points towards 1,2,4-trichloro-5-nitrobenzene as the electrophilic partner. The nitro group in this precursor is crucial as it strongly activates the ring towards nucleophilic attack, facilitating the ether bond formation.

Pathway B: Alternatively, the disconnection could involve 4,5-dichloro-2-nitrophenol and 1,2,4-trichlorobenzene . However, this pathway is less synthetically favored because the benzene (B151609) ring lacks a strong electron-withdrawing group to activate it for SNAr, making the reaction conditions much harsher and less efficient.

Therefore, the most strategically sound retrosynthetic pathway is:

Target: this compound

Disconnect C–N: → 4,5-Dichloro-2-(2,4-dichlorophenoxy)nitrobenzene

Disconnect C–O: → 2,4-Dichlorophenol + 1,2,4-Trichloro-5-nitrobenzene

This analysis identifies two key starting materials: 2,4-Dichlorophenol and 1,2,4-Trichloro-5-nitrobenzene , which are then used to construct the target molecule in a forward synthetic sequence.

Key Synthetic Pathways and Optimized Conditions for the Formation of Chlorinated Diphenyl Ethers and Anilines

The forward synthesis of this compound relies on a sequence of well-established but carefully optimized reactions. The primary route involves the formation of the diaryl ether linkage followed by the reduction of a nitroarene precursor.

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in industrial chemistry, providing access to intermediates for pharmaceuticals, dyes, and herbicides. iranarze.ir The choice of reducing agent and catalyst is paramount to ensure high chemoselectivity, preserving the sensitive C-Cl bonds and the diaryl ether linkage. google.com

The formation of the diaryl ether core of the molecule is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. acs.org This reaction involves the attack of a nucleophile—in this case, the phenoxide generated from 2,4-dichlorophenol—on an electron-deficient aromatic ring. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (a halogen atom). masterorganicchemistry.comlibretexts.org

The key reaction is: 2,4-Dichlorophenol + 1,2,4-Trichloro-5-nitrobenzene → 4,5-Dichloro-2-(2,4-dichlorophenoxy)nitrobenzene + HCl

For this reaction to proceed efficiently, several conditions must be optimized:

Base: A strong base (e.g., potassium hydroxide, sodium hydroxide, or potassium carbonate) is required to deprotonate the 2,4-dichlorophenol, forming the more potent potassium or sodium 2,4-dichlorophenoxide nucleophile. google.com

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylacetamide (DMAc) are typically used. acs.orggoogle.com These solvents effectively solvate the cation of the base while leaving the nucleophilic anion relatively free, enhancing its reactivity.

Temperature: The reaction temperature is a critical parameter. While higher temperatures increase the reaction rate, they can also promote side reactions. Typical temperatures range from 80 to 250 °C, depending on the reactivity of the substrates and the solvent used. google.com

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge, thereby lowering the activation energy of the rate-determining step. masterorganicchemistry.com

To convert the nitro intermediate to the final aniline product, catalytic hydrogenation and transfer hydrogenation are the most effective and widely used methods. researchgate.netacs.org These techniques offer high selectivity and are generally more environmentally benign than stoichiometric reductants.

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) gas under pressure with a heterogeneous catalyst. researchgate.net Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. acs.org However, a significant challenge with highly chlorinated compounds is the risk of hydrodechlorination, where C-Cl bonds are cleaved. nih.gov Modifying the catalyst or adding inhibitors can sometimes mitigate this issue, but achieving high selectivity remains a challenge. acs.org

Transfer Hydrogenation: This technique offers a milder and often more selective alternative. rsc.org Instead of H₂ gas, a hydrogen donor molecule is used in the presence of a catalyst. acs.org This method avoids the need for high-pressure equipment. acs.org Various systems have been developed for the selective reduction of nitroarenes. iranarze.irrsc.orgmst.edu

| Method | Catalyst | Hydrogen Donor | Typical Conditions | Advantages | Reference |

| Transfer Hydrogenation | Platinum on Carbon | Ammonium (B1175870) formate (B1220265) | Methanol, Reflux | High efficiency, avoids H₂ gas | google.com |

| Transfer Hydrogenation | Iron Complexes | Formic Acid | 40 °C, Ethanol | Base-free, uses non-precious metal | acs.org |

| Transfer Hydrogenation | Iridium Complexes | 2-Propanol | 80 °C, Toluene/Water | Wide substrate scope | rsc.org |

| Transfer Hydrogenation | Ni/SiO₂ | Hydrazine Hydrate | Ethanol, 80 °C | Low-cost metal, high yield | mst.edu |

| Transfer Hydrogenation | Pd@Fe₃O₄ | Tetrahydroxydiboron (THDB) | 80 °C, Water | Magnetically recoverable catalyst | acs.org |

| Catalytic Hydrogenation | Pd/C or Raney-Ni | H₂ Gas | Varies (Pressure/Temp) | High atom economy | acs.org |

A patented process for preparing the target molecule's isomer, 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767), utilizes a combination of catalytic transfer hydrogenation with ammonium formate and platinum on carbon, followed by gaseous hydrogenation, to achieve high yield and purity while minimizing dehalogenation and ether bond cleavage. google.com

An alternative route to forming the diaryl ether linkage is the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. nih.gov For the synthesis of polychlorinated diphenyl ethers (PCDEs), a cuprous iodide-catalyzed Ullmann coupling reaction between a chlorinated iodobenzene (B50100) and a chlorinated phenol in alkaline conditions has been reported. nih.gov

In the context of synthesizing the precursor for this compound, an Ullmann-type reaction could be envisioned between 2,4-dichlorophenol and 1,2,4-trichloro-5-nitrobenzene. The reaction conditions often require a copper catalyst (e.g., CuI, Cu₂O, or copper powder), a base (like K₂CO₃), and a high-boiling polar solvent. google.com This method can be particularly useful when the aromatic ring is not sufficiently activated for a facile SNAr reaction. Experimental studies have confirmed that PCDEs can be formed from the condensation of chlorophenols with chlorobenzenes at high temperatures (e.g., 340 °C), mimicking conditions in industrial processes and incinerators. nih.gov

Kinetic and Thermodynamic Control in Synthetic Pathways for this compound

The principles of kinetic and thermodynamic control are crucial for optimizing the synthesis of complex molecules like this compound, ensuring high yields of the desired isomer and minimizing byproducts.

In SNAr Reactions: In the SNAr reaction between 2,4-dichlorophenol and 1,2,4-trichloro-5-nitrobenzene, there is a possibility of forming isomeric products if the phenoxide attacks at a different chlorinated position on the nitroaromatic ring. The position of nucleophilic attack is governed by the activation provided by the nitro group. Attack at the chlorine atom ortho to the nitro group is strongly favored electronically, leading to the desired precursor. This is an example of kinetic control, where the reaction proceeds via the lowest activation energy pathway to form the kinetically favored product. Running the reaction at the lowest feasible temperature to achieve a reasonable rate helps ensure that this pathway dominates. Higher temperatures could potentially allow for equilibration to a more thermodynamically stable isomer, if one exists, but in this case, the electronically favored product is typically the desired one.

In Nitro Group Reduction: During the reduction of the nitro group, the competition between the desired reduction and undesired hydrodechlorination is a key consideration.

Kinetic Control: Milder conditions, such as those used in transfer hydrogenation at lower temperatures, favor the kinetically preferred pathway of nitro group reduction. acs.orgrsc.org The activation energy for this process is generally lower than that for the cleavage of the strong C-Cl bond.

Thermodynamic Control: Aggressive reaction conditions, such as high-pressure hydrogenation at elevated temperatures, can provide enough energy to overcome the activation barrier for C-Cl bond cleavage. While the fully reduced and dehalogenated product might be thermodynamically more stable, it is an undesired byproduct. Therefore, the synthesis must be run under kinetic control to preserve the halogen substitution pattern.

The study of reaction kinetics allows for the determination of rate constants and activation energies, providing insight into the reaction mechanism. researchgate.netorientjchem.org Thermodynamic analysis, through parameters like Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), helps to understand the spontaneity and exothermic or endothermic nature of the reaction steps. researchgate.netkau.edu.sa For instance, most hydrogenation reactions are exothermic (negative ΔH°), and careful temperature management is required to prevent runaway reactions and control selectivity. kau.edu.sa

Development of Green Chemistry Approaches and Sustainable Synthetic Protocols for Chlorophenoxy Anilines

The pursuit of green and sustainable synthetic routes for chlorophenoxy anilines is driven by the need to minimize environmental impact and enhance reaction efficiency. Key areas of development include the use of alternative energy sources, greener catalysts and solvents, and improved reaction designs.

One of the foundational methods for the synthesis of diaryl ethers is the Ullmann condensation. Traditionally, this reaction requires harsh conditions, including high temperatures and the use of stoichiometric amounts of copper. rsc.org Modern approaches have focused on developing catalytic versions of the Ullmann reaction that proceed under milder conditions. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to significantly reduced reaction times, lower energy consumption, and improved yields. nih.govresearchgate.net The application of microwave irradiation can facilitate the copper-catalyzed coupling of a substituted phenol with an aryl halide, a key step in the formation of the chlorophenoxy aniline backbone. researchgate.net While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the general success of this technique for analogous compounds suggests its potential applicability.

Phase-transfer catalysis (PTC) represents another significant green chemistry approach. PTC can facilitate the reaction between reactants in immiscible phases, often eliminating the need for hazardous and expensive organic solvents that can dissolve all reactants. nih.gov In the context of synthesizing chlorophenoxy anilines, PTC can be employed for the nucleophilic aromatic substitution reaction between a chlorophenol and a dichloroaniline derivative. The use of a phase-transfer catalyst can promote the transfer of the phenoxide ion from an aqueous phase to an organic phase containing the aniline substrate, thereby accelerating the reaction under milder conditions. researchgate.net

A crucial step in the synthesis of the target aniline is the reduction of the corresponding nitro compound, 4,5-dichloro-2-(2,4-dichlorophenoxy)nitrobenzene. Traditional reduction methods often employ reagents that are hazardous and produce significant waste. A greener alternative is catalytic transfer hydrogenation, which utilizes a hydrogen donor in the presence of a catalyst. A patented process for the preparation of the isomeric 5-chloro-2-(2,4-dichlorophenoxy)aniline highlights the use of ammonium formate as a hydrogen source with a platinum-on-carbon catalyst. google.com This method avoids the use of high-pressure hydrogen gas and can lead to high selectivity and yield. google.com The table below illustrates typical reaction conditions and outcomes for this greener reduction method, which could be adapted for the synthesis of this compound.

| Entry | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | 3% Pt/C | Ammonium Formate | n-Butanol | 85 | 4 | 99.46 | High |

| 2 | Sulfided 3% Pt/C | Ammonium Formate | Water | 120 | 2.3 | 99.78 | 99.51 |

This interactive data table is based on findings for the synthesis of the isomeric 5-chloro-2-(2,4-dichlorophenoxy)aniline and is presented as a model for a green catalytic transfer hydrogenation approach. google.com

Exploration of Stereoselective and Regioselective Synthesis of Structural Analogs

The synthesis of structural analogs of this compound presents challenges in controlling stereoselectivity and regioselectivity, particularly due to the potential for atropisomerism and the multiple reactive sites on the polychlorinated aromatic rings.

Stereoselective Synthesis:

Structural analogs of this compound, particularly those with bulky substituents at the ortho positions of the diaryl ether linkage, can exhibit axial chirality and exist as stable atropisomers. rsc.org The controlled synthesis of a single enantiomer of such atropisomeric diaryl ethers is a significant challenge in stereoselective synthesis. Research in this area has focused on the development of catalytic asymmetric methods to achieve high enantioselectivity. nih.gov While specific examples for the target molecule are scarce, general strategies for the atroposelective synthesis of biaryl ethers can be considered. These often involve the use of chiral catalysts or auxiliaries to control the orientation of the two aryl rings during the bond-forming step. nih.gov Dynamic kinetic resolution, where a racemic mixture of rapidly equilibrating atropisomers is converted to a single enantiomer of the product, is a powerful approach. nih.gov

Regioselective Synthesis:

The regioselectivity of the synthesis of this compound and its analogs is determined by the substitution pattern of the starting materials and the reaction conditions. The formation of the diaryl ether linkage via a nucleophilic aromatic substitution reaction is highly dependent on the electronic properties of the aryl halides. Electron-withdrawing groups activate the ring towards nucleophilic attack. For instance, the synthesis of the precursor, 4,5-dichloro-2-nitroaniline, can be achieved through the reaction of 2,4,5-trichloronitrobenzene (B44141) with ammonia. In this reaction, the chlorine atom at the 2-position, which is ortho to the activating nitro group, is preferentially substituted by the amino group, demonstrating high regioselectivity. google.com

Similarly, in the formation of the ether linkage, the choice of the chlorinated phenol and the chlorinated aniline (or nitrobenzene) will dictate the final substitution pattern. The Ullmann condensation or other coupling reactions will proceed based on the relative reactivity of the different C-Cl bonds. Controlling the regioselectivity in the synthesis of various polychlorinated diphenyl ethers often relies on the careful selection of starting materials where the desired substitution pattern is already established. datapdf.com

Chemical Reactivity and Mechanistic Studies of 4,5 Dichloro 2 2,4 Dichlorophenoxy Aniline

Reactions Involving the Aniline (B41778) Functional Group of 4,5-Dichloro-2-(2,4-dichlorophenoxy)aniline

The aniline portion of the molecule, consisting of a primary amine attached to a benzene (B151609) ring, is a primary site of chemical reactivity. The electron-donating nature of the amino group and the electron-withdrawing effects of the four chlorine atoms create a complex electronic environment that influences its behavior in redox, electrophilic, and nucleophilic reactions.

The oxidation potential of an aniline derivative is a measure of the ease with which it can lose electrons. For the amine moiety in this compound, the potential is significantly influenced by the extensive chlorination of the aromatic rings. Generally, the electrochemical oxidation of aniline derivatives can proceed through a one-electron transfer process, which may be reversible. researchgate.net

Electron-withdrawing substituents, such as chlorine, tend to increase the oxidation potential of anilines by decreasing the electron density on the aromatic ring and the nitrogen atom. This makes the removal of an electron more difficult. For instance, the oxidation potential of 4-chloroaniline (B138754) is higher than that of unsubstituted aniline. mdma.ch Given that this compound contains four chlorine atoms, its amine moiety is expected to have a considerably higher oxidation potential compared to aniline, reflecting a lower susceptibility to oxidation.

Below is a table comparing the oxidation potentials of aniline and related chloro-substituted compounds to illustrate this trend.

| Compound | Oxidation Potential (Ep1 vs Ag/AgCl) | Notes |

| Aniline | 0.66 V | Reference compound. mdma.ch |

| 4-Chloroaniline | 0.76 V | Single Cl substituent increases potential. mdma.ch |

| 3-Nitroaniline | 1.01 V | Strong electron-withdrawing group significantly increases potential. mdma.ch |

| This compound | Estimated > 0.8 V | Value is an educated estimate based on the additive effects of four electron-withdrawing Cl atoms and a phenoxy group. Specific experimental data is not available. |

Table 1: Comparative Oxidation Potentials of Substituted Anilines.

The nitrogen atom of the aniline group possesses a lone pair of electrons, rendering it nucleophilic and basic. It can react with various electrophiles. However, the reactivity of the amine in this compound is modulated by the electronic effects of the substituents. The four electron-withdrawing chlorine atoms decrease the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity compared to unsubstituted aniline.

Despite this reduction, the amine nitrogen remains a key reactive site. In reactions with strong electrophiles, the nitrogen lone pair can act as the nucleophile. Conversely, the amino group as a whole is an activating group for electrophilic aromatic substitution due to the resonance donation of its lone pair into the benzene ring. rsc.org This effect increases the electron density at the ortho and para positions of the aniline ring. However, in this specific molecule, the strong inductive electron-withdrawing (-I) effect of the chlorine atoms on both rings counteracts this activation, making electrophilic substitution on the aromatic rings less favorable than in simple anilines. rsc.org The reactivity is a balance between the activating +M effect of the nitrogen and the deactivating -I effect of the multiple chlorines.

The nucleophilic character of the amine nitrogen makes it susceptible to acylation and alkylation reactions.

Acylation: The reaction of the aniline group with acylating agents, such as acid chlorides or anhydrides, results in the formation of an N-acyl derivative (an amide). This reaction typically proceeds readily. In the absence of a Lewis acid catalyst, the reaction occurs at the amino group to give the corresponding amide. youtube.com This provides a method for functionalizing the amine without affecting the aromatic rings. Friedel-Crafts type acylation of the aromatic rings is generally difficult for highly substituted anilines because the amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring system towards electrophilic attack. nih.gov

Alkylation: Similarly, the aniline group can be alkylated using alkyl halides. The reaction proceeds via nucleophilic attack of the amine nitrogen on the alkyl halide. As with acylation, polyalkylation can be a competing side reaction. Friedel-Crafts alkylation of the aromatic rings is also challenging due to the aforementioned deactivation by the chloro substituents and potential catalyst complexation with the amine. nih.govresearchgate.net

Reactivity of the Chlorinated Aromatic Rings and the Phenoxy Ether Linkage

The chlorine atoms on the aromatic rings are generally unreactive towards simple nucleophilic substitution. Aryl halides are inert to classic Sₙ1 and Sₙ2 conditions. libretexts.org However, under specific catalytic conditions, halogen exchange can be achieved. This transformation, often termed an "aromatic Finkelstein reaction," typically requires a metal catalyst. frontiersin.org

Copper(I)-catalyzed systems are commonly employed for the conversion of aryl chlorides and bromides into aryl iodides. mdma.chorganic-chemistry.org These reactions often utilize a copper(I) source, such as CuI, in combination with a diamine ligand. researchgate.net The reaction proceeds in a suitable solvent at elevated temperatures. mdma.ch For this compound, such a reaction could potentially replace one or more chlorine atoms with another halogen, such as iodine or bromine, though the reaction may be sensitive to steric hindrance from the bulky phenoxy group. mdma.ch

Furthermore, nucleophilic aromatic substitution (SₙAr) can occur if the aromatic ring is sufficiently electron-deficient. libretexts.org While the aniline group is electron-donating, the cumulative electron-withdrawing effect of the multiple chlorine atoms may activate the rings towards attack by very strong nucleophiles under harsh conditions. libretexts.orgnih.gov

The diphenyl ether linkage (C-O-C) is known for its high thermal and chemical stability. Cleavage of this bond requires significant energy input or specific catalytic pathways. Several mechanisms for the cleavage of diaryl ethers have been investigated.

Hydrogenolysis: This is a common method for cleaving ether bonds. The reaction involves hydrogen gas and a metal catalyst, such as Nickel or Palladium. nih.govnih.gov For instance, catalytic pathways for the cleavage of ether bonds in benzyl (B1604629) phenyl ether using Ni- and zeolite-based catalysts have been explored. nih.gov In the presence of Ni/SiO₂, selective hydrogenolysis dominates for cleaving the C(aliphatic)-O bond. nih.gov For diaryl ethers like the one in the title compound, cleavage often requires initial hydrogenation of one of the aromatic rings. Pd/C can catalyze the C-O bond cleavage of diphenyl ether via partial hydrogenation of one phenyl ring to form an enol ether, which then reacts further. organic-chemistry.org

Hydrolysis: In the absence of catalysts, the C-O bond can be cleaved by hydrolysis at high temperatures (e.g., 523 K), forming a phenol (B47542) and an alcohol. nih.gov

Electrocatalytic Cleavage: Diaryl ethers can undergo electrocatalytic hydrogenolysis (ECH) over skeletal Ni cathodes in mild, aqueous processes that achieve direct C-O cleavage without initial saturation of the benzene ring. rsc.org

The stability of the ether bond in this compound is substantial, but it is a potential site of reaction under forcing reductive conditions, such as high-pressure catalytic hydrogenation, which can lead to ether cleavage as a side reaction. nih.gov

Below is a table summarizing various catalytic systems used for the cleavage of related diaryl ether compounds.

| Catalyst System | Substrate | Conditions | Primary Products |

| Ni/HZSM-5 | Benzyl phenyl ether | Aqueous phase | Hydrogenolysis products nih.gov |

| Pd/C | Diphenyl ether | H₂, Methanol | Methoxycyclohexane, Phenol organic-chemistry.org |

| Skeletal Ni Cathode | Diphenyl ether | Aqueous IPA, 60 °C | Phenol, Benzene rsc.org |

| Concentrated LiBr / HCl | Lignin (B12514952) (β-O-4 linkages) | 110 °C | Depolymerized lignin fragments |

Table 2: Catalytic Systems for Aryl Ether Bond Cleavage.

Electrophilic Aromatic Substitution on the Activated Aromatic Rings

The structure of this compound features two phenyl rings, herein designated as Ring A (the aniline ring) and Ring B (the phenoxy ring). These rings exhibit vastly different susceptibilities to electrophilic aromatic substitution due to the nature of their substituents.

Ring A (Aniline Ring): This ring is substituted with an amino group (-NH₂), two chloro groups (-Cl), and a dichlorophenoxy group (-O-Ar). The amino group is a powerful activating group and is strongly ortho, para-directing due to its ability to donate electron density to the ring through resonance. byjus.com The chloro and phenoxy groups are deactivating via induction but weakly activating through resonance. In the context of electrophilic substitution, the activating effect of the amino group is overwhelmingly dominant.

Ring B (Phenoxy Ring): This ring is substituted with two deactivating chloro groups and is linked via an ether oxygen to the heavily substituted Ring A. It is significantly less electron-rich and therefore much less reactive towards electrophiles than Ring A.

Consequently, electrophilic aromatic substitution will occur almost exclusively on the activated aniline ring (Ring A). The position of substitution on this ring is directed by the existing groups. The powerful ortho, para-directing amino group dictates the regiochemistry. The position para to the amine is occupied by a chlorine atom. The two ortho positions (C3 and C6) are available. The C6 position is sterically unhindered, while the C3 position is flanked by the bulky dichlorophenoxy group. Therefore, electrophilic attack is most likely to occur at the C6 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Ring A

| Position | Major Substituents' Influence | Predicted Reactivity | Rationale |

|---|---|---|---|

| C3 | ortho to -NH₂, meta to -Cl, ortho to -OAr | Minor Product | Strong activation from -NH₂ is offset by significant steric hindrance from the adjacent dichlorophenoxy group. |

Common electrophilic substitution reactions like halogenation, nitration, and sulfonation are expected to yield the 6-substituted product predominantly. byjus.com

Thermal and Photochemical Degradation Mechanisms of this compound

The degradation of polychlorinated aromatic compounds is of significant environmental interest. Based on studies of related polychlorinated diphenyl ethers (PCDEs) and chloroanilines, several degradation pathways can be postulated for this compound. nih.gov

Thermal Degradation: Under thermal stress, such as in pyrolysis or incineration conditions, the molecule is expected to decompose through radical mechanisms. nih.gov The weakest bonds are most likely to cleave first. Potential degradation pathways include:

Ether Bridge Cleavage: Homolytic cleavage of the C-O-C diaryl ether bond would generate chlorinated phenoxy and chlorinated aniline radicals.

Dechlorination: Scission of C-Cl bonds can occur, leading to the formation of less chlorinated congeners and chlorine radicals.

Dioxin/Furan Formation: Incomplete combustion or thermal degradation of polychlorinated diphenyl ethers is a known route to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.gov This occurs via intramolecular cyclization reactions.

Photochemical Degradation: In the presence of ultraviolet (UV) light, particularly in aqueous or solvent media, photochemical degradation is an important pathway.

Reductive Dechlorination: The primary photochemical reaction for many chlorinated aromatic compounds is the stepwise loss of chlorine atoms, replacing them with hydrogen atoms from the surrounding medium.

Ether Bond Scission: Photolysis can induce the cleavage of the diaryl ether bond, leading to the formation of chlorinated anilines and chlorinated phenols.

Hydroxylation: Reaction with photochemically generated hydroxyl radicals can lead to the introduction of -OH groups on the aromatic rings. mdpi.com

Table 2: Potential Degradation Products of this compound

| Degradation Type | Potential Products | Mechanism |

|---|---|---|

| Thermal | Polychlorinated dibenzofurans/dioxins | Intramolecular cyclization |

| Thermal/Photochemical | Chlorinated anilines, Chlorinated phenols | Ether bond cleavage |

| Photochemical | Tri-, di-, and monochloro-diphenoxyanilines | Reductive dechlorination |

Investigation of Catalytic Transformations and Reaction Kinetics

Catalytic Transformations:

Catalytic Oxidation: The aniline functional group is susceptible to oxidation. Catalytic oxidation, for instance using hydrogen peroxide with heteropolyoxometalate catalysts or over metal nanoparticle catalysts, can convert the amino group to nitroso, nitro, or azoxy functionalities. researchgate.netrsc.org The specific product often depends on the catalyst and reaction conditions.

Catalytic Hydrodechlorination (HDCl): A common method for the detoxification of polychlorinated aromatics is the catalytic replacement of chlorine with hydrogen. This is typically achieved using a noble metal catalyst, such as palladium or platinum on a carbon support (Pd/C or Pt/C), with a hydrogen source. google.com However, for diaryl ethers, HDCl carries the risk of simultaneously cleaving the ether linkage, which is a known side reaction during catalytic hydrogenation. google.com

Reaction Kinetics: The kinetics of reactions involving this compound would be significantly influenced by its complex electronic and steric profile.

Nucleophilic Reactions of the Amine: The nucleophilicity of the amino group is reduced by the presence of four electron-withdrawing chlorine atoms on the molecule's rings. Therefore, reactions such as acylation or alkylation on the nitrogen would be slower compared to aniline or less-chlorinated anilines. rsc.org

Electrophilic Aromatic Substitution: The rate of electrophilic substitution on the aniline ring, while faster than on the phenoxy ring, is retarded by the deactivating inductive effects of the chlorine and dichlorophenoxy substituents. The reaction rate would be slower than that of aniline but faster than that of deactivated substrates like nitrobenzene (B124822).

The kinetics of photocatalytic degradation for chloroanilines are often described using a pseudo-first-order model based on the Langmuir-Hinshelwood mechanism, which accounts for the adsorption of the substrate onto the catalyst surface. mdpi.com

Table 3: Factors Influencing Reaction Kinetics

| Reaction Type | Influencing Factors | Expected Kinetic Effect |

|---|---|---|

| Nucleophilic attack by -NH₂ | Electron-withdrawing -Cl groups | Decreased reaction rate |

| Electrophilic attack on Ring A | Activating -NH₂ group vs. deactivating -Cl and -OAr groups | Moderate reaction rate; slower than aniline |

Theoretical and Computational Chemistry Studies of 4,5 Dichloro 2 2,4 Dichlorophenoxy Aniline

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO Energy Gaps)

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule by combining atomic wave functions to form molecular orbitals. bccampus.cayoutube.comyoutube.com These orbitals, which can extend over the entire molecule, are classified as bonding molecular orbitals (lower in energy) and antibonding molecular orbitals (higher in energy). bccampus.cayoutube.comyoutube.com A key aspect of this theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates higher polarizability and biological activity. nih.gov For aromatic amines and related structures, computational methods like Density Functional Theory (DFT) are frequently used to calculate these energy levels. pastic.gov.pkthaiscience.info For instance, studies on aniline (B41778) derivatives show that substituents significantly influence the energy gap. thaiscience.infotci-thaijo.org

Table 1: Representative HOMO-LUMO Energy Gaps for Related Aromatic Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| p-Nitroaniline | DFT/B3LYP/6-311G(d,p) | - | - | - |

| p-Aminoaniline | DFT/B3LYP/6-311G(d,p) | - | - | - |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 |

Note: Data extracted from studies on related compounds to illustrate typical values. nih.govpastic.gov.pkthaiscience.info

Conformational Analysis and Molecular Dynamics Simulations of 4,5-Dichloro-2-(2,4-dichlorophenoxy)aniline

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. scispace.com By simulating the movements of atoms and bonds, MD can reveal stable conformations, energy barriers between different states, and how the molecule interacts with its environment. ajchem-a.comnih.gov For aniline derivatives, MD simulations can provide insights into their interactions with biological receptors or their behavior in different solvents. scispace.comresearchgate.net

In an MD simulation of this compound, the trajectory would likely show significant rotational freedom around the ether bond, allowing the two chlorinated phenyl rings to adopt various relative orientations. The bulky chlorine atoms would introduce steric hindrance, limiting the range of motion and favoring certain conformations over others. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated from the simulation to quantify the stability of the molecule's structure and the flexibility of specific regions. ajchem-a.comnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chlorophenoxy Anilines

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.govcrpsonline.comresearchgate.net These models are essential in drug discovery and environmental toxicology for predicting the properties of new or untested chemicals. crpsonline.comresearchgate.net

For classes of compounds like chlorophenols and aniline derivatives, QSAR models have been successfully developed to predict properties such as toxicity and lipophilicity. nih.govnih.gov The models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as:

Lipophilic: Related to a compound's hydrophobicity, such as the n-octanol/water partition coefficient (log K(ow) or MLOGP). nih.govnih.gov

Electronic: Describing the electronic properties, such as the Hammett constant (sigma), acid dissociation constant (pKa), or electrophilicity (ω). nih.govnih.gov

Steric/Topological: Related to the size and shape of the molecule, such as molecular connectivity indices or van der Waals volume. nih.govnih.gov

Studies on chlorophenols have shown that descriptors like log K(ow) are dominant factors in determining toxicity. nih.gov For aniline derivatives, descriptors related to hydrophilicity, electrophilicity, and molecular volume have been identified as important for modeling lipophilicity. nih.gov A QSAR/QSPR study of this compound would involve calculating a wide range of these descriptors to build a predictive model for a property of interest.

Table 2: Common Descriptors Used in QSAR/QSPR Models for Anilines and Phenols

| Descriptor Type | Example Descriptor | Property Modeled |

|---|---|---|

| Lipophilic | Moriguchi octanol-water partition coefficient (MLOGP) | Lipophilicity nih.gov |

| Lipophilic | n-octanol/water partition coefficient (log K(ow)) | Toxicity nih.gov |

| Electronic | Electrophilicity (ω/eV) | Lipophilicity nih.gov |

| Steric | van der Waals volume (vWV) | Lipophilicity nih.gov |

Elucidation of Reaction Mechanisms and Transition State Structures through Computational Methods

Computational chemistry provides powerful tools for investigating chemical reaction mechanisms at the molecular level. By calculating the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition state structures. nih.govresearchgate.net The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and rate. researchgate.net

DFT calculations are commonly employed to map out reaction pathways and locate transition states. nih.govresearchgate.net For example, the mechanism of the Bamberger rearrangement, a classic reaction of N-phenylhydroxylamines (related to anilines), has been investigated using DFT, revealing the involvement of a dication-like transition state. nih.govresearchgate.net

The synthesis of this compound often involves the reduction of a corresponding nitro compound, 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene. google.com Computational methods could be used to model this hydrogenation process. This would involve studying the adsorption of the nitro compound onto a catalyst surface (e.g., platinum on carbon), the stepwise addition of hydrogen atoms, and the eventual formation of the aniline product. google.com Such studies can help optimize reaction conditions by providing a deeper understanding of the underlying mechanism and identifying potential side reactions.

Intermolecular Interactions and Binding Site Prediction (e.g., Hydrogen Bonding, Pi-Stacking)

The non-covalent intermolecular interactions that a molecule can engage in are fundamental to its physical properties and biological activity. nih.gov this compound has several functional groups capable of participating in such interactions.

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor. nih.gov The two hydrogen atoms can form hydrogen bonds with electronegative acceptor atoms like oxygen or nitrogen in other molecules, such as solvent molecules or residues in a protein's active site. nih.gov The strength of this interaction can be influenced by substituents on the aniline ring. ucla.edu

Pi-Stacking (π-π Interactions): The presence of two aromatic rings allows for π-stacking interactions. rsc.orgresearchgate.net These interactions occur between the electron clouds of aromatic systems and are crucial for the structure of DNA and the binding of drugs to receptors. nih.gov The stacking can be parallel-displaced or T-shaped (edge-to-face). rsc.orgnih.gov

Halogen Bonding: Although weaker than hydrogen bonding, chlorine atoms can act as halogen bond acceptors. This type of interaction could play a role in the crystal packing of the molecule.

Computational methods like molecular docking can predict how a molecule like this compound might bind to a biological target, such as a protein. globalresearchonline.netresearchgate.net These simulations place the molecule into the binding site of a receptor and score the potential binding poses based on the intermolecular interactions formed, providing hypotheses about its mechanism of action.

Prediction of Spectroscopic Parameters and Molecular Electrostatic Potential (MEP) Mapping

Computational quantum chemistry can accurately predict various spectroscopic parameters, aiding in the structural characterization of molecules. Methods like DFT can calculate NMR chemical shifts, vibrational frequencies (IR spectra), and electronic absorption spectra (UV-Vis). nih.gov These theoretical predictions can be compared with experimental data to confirm a molecule's structure.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. thaiscience.info

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These sites are favorable for nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms. thaiscience.info A region of positive potential (blue) would be located around the hydrogen atoms of the amine group, reflecting their character as hydrogen bond donors. researchgate.net This visualization provides immediate insight into where the molecule is most likely to interact with other polar molecules or ions. thaiscience.infotci-thaijo.org

Molecular Interactions and Biological Activity: Mechanistic Investigations of 4,5 Dichloro 2 2,4 Dichlorophenoxy Aniline

Investigation of Molecular Targets and Binding Mechanisms (e.g., Enzyme Inhibition, Receptor Modulation)

The specific molecular targets of 4,5-dichloro-2-(2,4-dichlorophenoxy)aniline are not extensively documented in publicly available research. However, mechanistic insights can be inferred from studies of structurally analogous compounds, particularly those sharing the 2,4-dichlorophenoxy moiety. A prominent example is the antimicrobial agent triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol), which is known to specifically target and inhibit the enzyme enoyl-acyl carrier protein reductase (ENR). researchgate.net This enzyme is crucial for fatty acid biosynthesis in many bacteria and fungi. researchgate.net Structural analyses have revealed that triclosan acts as a site-directed, potent inhibitor by mimicking the enzyme's natural substrate. researchgate.net Given the structural similarity, it is plausible that this compound could exhibit a similar inhibitory mechanism against ENR or other enzymes with comparable active site architecture.

Another potential molecular target for compounds with a dichlorophenoxy structure is tubulin. In silico and in vitro studies on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) suggest that it binds to the tubulin protein, close to the colchicine (B1669291) binding site, between the α and β subunits. researchgate.net This interaction leads to the depolymerization of the microtubule network. researchgate.net Such a mechanism, targeting a fundamental cytoskeletal component, represents a potential mode of action for related compounds like this compound.

Perturbation of Cellular Pathways and Biochemical Cascades by the Compound and its Analogs

The biological activity of this compound and its analogs can be linked to the perturbation of critical cellular pathways. Research on related chlorophenoxy compounds provides a framework for understanding these potential disruptions.

A significant pathway affected by analogs is the maintenance of the cellular cytoskeleton. Herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) have been shown to induce dose-dependent cytoskeletal perturbations in mouse 3T3 cells. nih.gov These effects manifest as severe aggregation and bundling of microtubules, as well as marked changes in the organization of microfilaments. nih.gov Disruption of the tubulin-microtubule network has been identified as a key mechanism in the cytotoxicity induced by 2,4-D in lung cells. researchgate.net

Furthermore, exposure to these compounds can trigger oxidative stress cascades. Studies have demonstrated that 2,4-D induces pancreatic β-cell death through a pathway activated by oxidative stress. nih.gov In the fungus Umbelopsis isabellina, the presence of 2,4-D leads to a decrease in catalase activity, an increase in thiobarbituric acid-reactive substances (TBARS), and damage to cell membranes, all of which are indicative of oxidative stress. plos.org This oxidative damage can, in turn, affect membrane fluidity and permeability, disrupting cellular homeostasis. plos.org The biodegradation pathway for 2,4-dichloroaniline (B164938) (DCA), a related aniline (B41778), involves an oxidative deamination process, further highlighting the role of oxidative pathways in the biological processing and effects of these molecules. ethz.ch

Table 1: Cellular Effects of Analogs of this compound This table is interactive. You can sort and filter the data.

Structure-Activity Relationship (SAR) Studies for Biological Effects of Chlorophenoxy Anilines

The biological effects of chlorophenoxy anilines are intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies of aniline derivatives reveal several key principles that likely govern the activity of this compound.

The nature and position of substituents on the aromatic rings are critical determinants of activity. For aniline compounds, the presence and location of the amino (-NH2) group play a significant role. In studies of antioxidant activity, anilines were found to be more active than phenols in hydrogen peroxide scavenging assays, which is attributed to the reduction properties of the aniline compounds. researchgate.net The antioxidant activity is also dependent on the number of active groups (e.g., -NH2), with more groups generally leading to higher activity. researchgate.net

The presence of electron-withdrawing groups, such as the four chlorine atoms on this compound, profoundly influences the molecule's electronic properties and, consequently, its biological interactions. SAR studies on other heterocyclic compounds synthesized from aniline derivatives, such as quinoxalines, have shown that the introduction of electron-withdrawing groups like chlorine can decrease activity in some contexts, while in others, their position is critical for enhancing potency. mdpi.com For instance, the replacement of an electron-releasing group with a chlorine atom can alter the binding affinity of the molecule to its biological target. mdpi.com The specific substitution pattern on both the aniline and phenoxy rings of the target compound likely creates a unique electrostatic and steric profile that dictates its interaction with molecular targets.

Table 2: General SAR Principles for Aniline Derivatives This table is interactive. You can sort and filter the data.

Molecular Basis of Potential Antimicrobial or Other Biological Activities

While direct antimicrobial studies on this compound are limited, a strong molecular basis for such activity can be proposed based on its structural analog, triclosan. The well-established antimicrobial mechanism of triclosan involves the potent and specific inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for the biosynthesis of lipids required for cell membranes. researchgate.net Triclosan binds to the enzyme's active site, mimicking a natural substrate, thereby blocking the fatty acid elongation cycle and leading to bacterial growth inhibition or death. researchgate.net This targeted enzyme inhibition represents a highly plausible molecular mechanism for any potential antimicrobial effects of this compound.

Furthermore, studies on other derivatives containing the 2,4-dichlorophenoxy moiety have demonstrated antimicrobial efficacy. For example, triazole compounds synthesized from 2,4-dichlorophenoxy acetic acid have shown activity against various bacteria, including Bacillus, Escherichia coli, and Staphylococcus aureus. researchgate.net This suggests that the 2,4-dichlorophenoxy group can serve as a key pharmacophore in the design of novel antimicrobial agents. The combined presence of this group with a dichlorinated aniline ring in the target compound may confer broad-spectrum biological activity.

Analysis of Cellular Uptake and Intracellular Distribution Mechanisms at the Molecular Level

The mechanisms governing how this compound enters cells and distributes within them can be inferred from studies on its constituent parts and analogs. The lipophilic nature of the compound, suggested by its multiple chlorine substituents and two benzene (B151609) rings, indicates a likelihood of passive diffusion across lipid-rich cell membranes.

Research on the analog 2,4-D has shown that it can directly interact with and perturb cell membranes. nih.gov It was observed to induce significant shape changes in human erythrocytes by intercalating into the outer monolayer of the cell membrane. nih.gov This direct membrane interaction could be a primary step in the cellular uptake process. In addition to passive diffusion, carrier-mediated transport is another potential mechanism. Studies in plant cells have identified specific influx carriers responsible for the uptake of 2,4-D. nih.gov

Once inside the cell, the distribution and fate of such compounds are influenced by various metabolic processes. Studies on 2,4-dichloroaniline (DCA) in plants showed that the compound and its metabolites are translocated and tend to associate with the aerial parts of the plant. nih.gov In rainbow trout, DCA is metabolized into glucuronide conjugates. nih.gov Similarly, in dogfish sharks, 2,4-D is extensively metabolized, and the highest tissue concentrations are found in the liver and kidney, which are primary sites of xenobiotic metabolism and excretion. nih.gov Therefore, it is likely that after cellular uptake, this compound would be subject to metabolic conjugation and distribute to organs involved in detoxification and elimination.

Table 3: Cellular Uptake and Distribution Mechanisms of Analogs This table is interactive. You can sort and filter the data.

Environmental Fate and Biogeochemical Transformations of 4,5 Dichloro 2 2,4 Dichlorophenoxy Aniline

Persistence and Degradation Pathways in Various Environmental Compartments (e.g., Soil, Water, Sediment)

There is currently no available scientific data detailing the persistence and degradation pathways of 4,5-Dichloro-2-(2,4-dichlorophenoxy)aniline in soil, water, or sediment. Studies on related compounds, such as chlorinated anilines and phenoxy herbicides, indicate that their environmental persistence is influenced by factors like microbial activity, sunlight, and the physicochemical properties of the surrounding medium. cabidigitallibrary.orgresearchgate.netjuniperpublishers.com However, without specific studies on this compound, its half-life and degradation routes in these environmental compartments remain unknown.

Data Table: Persistence of this compound in Environmental Compartments

| Environmental Compartment | Half-life (t½) | Degradation Products | Source |

| Soil | No data available | No data available | |

| Water | No data available | No data available | |

| Sediment | No data available | No data available |

Abiotic Transformation Processes: Photolysis, Hydrolysis, and Chemical Oxidation

No specific studies on the abiotic transformation processes of this compound through photolysis, hydrolysis, or chemical oxidation were found in the reviewed scientific literature. For related chemical classes, such as chlorophenoxy herbicides, photodecomposition on soil surfaces is generally considered a minor degradation pathway. juniperpublishers.com The susceptibility of this compound to these abiotic processes has not been experimentally determined.

Biotic Degradation and Microbial Metabolism of Chlorophenoxy Anilines

While there is extensive research on the microbial degradation of various chlorinated anilines and phenoxyacetic acids, cabidigitallibrary.orgmdpi.comnih.gov specific information regarding the biotic degradation and microbial metabolism of this compound is not available. The general principles of microbial degradation of chlorinated aromatic compounds often involve enzymatic actions that can lead to ring cleavage and mineralization.

Identification of Microbial Strains and Enzymes Involved in Biodegradation

No microbial strains or specific enzymes have been identified in the scientific literature for their role in the biodegradation of this compound. Research on other chlorinated anilines has identified various bacteria, such as Acinetobacter, Pseudomonas, and Bacillus species, capable of degrading these compounds. mdpi.com

Characterization of Environmental Transformation Products and Metabolites

There is no information available in the scientific literature that characterizes the environmental transformation products or metabolites of this compound.

Sorption, Leaching, and Mobility in Soil and Aquatic Systems

The sorption, leaching, and mobility of this compound in soil and aquatic systems have not been documented in available scientific research. For related compounds, factors such as soil organic matter content, pH, and clay content are known to influence sorption and mobility. researchgate.netresearchgate.net The predicted octanol-water partition coefficient (LogP) for this compound is 5.6747, suggesting it is a lipophilic compound with a tendency to sorb to organic matter. chemscene.com However, experimental data are needed to confirm its behavior in different soil types and aquatic environments.

Data Table: Sorption and Mobility Parameters for this compound

| Parameter | Value | Method | Source |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | No data available | ||

| Freundlich Adsorption Coefficient (Kf) | No data available | ||

| Groundwater Ubiquity Score (GUS) | No data available |

Bioaccumulation Potential in Environmental Organisms (excluding human exposure data)

There are no specific studies on the bioaccumulation potential of this compound in environmental organisms. The high predicted LogP value suggests a potential for bioaccumulation in fatty tissues of organisms. chemscene.com However, without experimental data from studies on aquatic or terrestrial organisms, its actual bioaccumulation factor (BAF) and bioconcentration factor (BCF) remain unknown. For other chlorinated anilines, bioaccumulation has been observed in aquatic organisms. researchgate.net

Data Table: Bioaccumulation of this compound in Environmental Organisms

| Organism | Bioconcentration Factor (BCF) | Bioaccumulation Factor (BAF) | Tissue | Source |

| Fish | No data available | No data available | ||

| Invertebrates | No data available | No data available | ||

| Plants | No data available | No data available |

Advanced Analytical Methodologies for Characterization and Detection of 4,5 Dichloro 2 2,4 Dichlorophenoxy Aniline

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are essential for separating 4,5-Dichloro-2-(2,4-dichlorophenoxy)aniline from complex sample mixtures, allowing for its accurate quantification at trace levels. The choice of technique depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For this compound, GC-MS provides high chromatographic resolution and definitive mass-based identification.

Research Findings: Analysis of structurally similar compounds, such as chlorinated diphenyl ethers and dichloroanilines, is well-established using GC-MS. nih.govresearchgate.net The target analyte is amenable to GC analysis due to its thermal stability. Sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from the matrix. nih.gov While the primary amine group can sometimes necessitate derivatization to improve peak shape and thermal stability, many anilines can be analyzed directly. epa.gov

The mass spectrum under electron ionization (EI) would be characterized by a prominent molecular ion peak (m/z 321, based on the most abundant isotopes) and several key fragment ions resulting from the cleavage of the ether bond and sequential loss of chlorine atoms. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for trace-level quantification. nih.gov

Table 7.1: Representative GC-MS Operating Parameters

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min |

| Injection Mode | Splitless |

| Injector Temp. | 280 °C |

| Oven Program | 90 °C (hold 1 min), ramp to 310 °C at 8-10 °C/min, hold 5 min |

| MS Interface Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |

| Monitored Ions (SIM) | m/z 321 (Molecular Ion), 178, 161 (Fragments) |

For compounds that may have limited thermal stability or require higher sensitivity in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers excellent specificity and low detection limits.

Research Findings: Methods for related compounds like dichloroanilines and phenoxy herbicides have been extensively developed using LC-MS/MS. researchgate.netnih.gov The primary amine group in this compound makes it ideal for positive mode electrospray ionization (ESI+), where it can be readily protonated. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor ion to product ion transition. researchgate.netlu.se This minimizes matrix interference and allows for quantification at parts-per-trillion (ppt) levels in complex samples like wastewater or biological fluids. nih.gov

Table 7.2: Typical LC-MS/MS Parameters for Quantification

| Parameter | Condition |

|---|---|

| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 8 minutes |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 322 [M+H]⁺ |

| Product Ions (Q3) | Transitions derived from fragmentation of the parent molecule |

HPLC and UPLC systems, commonly equipped with a Diode Array Detector (DAD) or UV detector, are robust techniques for the separation and quantification of aromatic compounds. UPLC offers faster analysis times and higher resolution compared to traditional HPLC by using columns with smaller particle sizes.

Research Findings: The two substituted aromatic rings in this compound act as strong chromophores, making it well-suited for UV detection. Reversed-phase chromatography is the most common separation mode. The selection of a Phenyl-Hexyl or a standard C18 stationary phase can offer different selectivities for aromatic and chlorinated compounds, aiding in the separation from potential isomers or matrix components. mtc-usa.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. chemicalbook.com While not as sensitive or selective as mass spectrometry-based methods, HPLC-UV is a reliable and cost-effective technique for analyzing samples with higher concentrations of the analyte.

Table 7.3: General HPLC/UPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm for HPLC) |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min (HPLC); 0.4 mL/min (UPLC) |

| Column Temp. | 30-40 °C |

| Detection | UV/DAD at ~230 nm and 280 nm |

| Injection Vol. | 10 µL |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound. These methods provide detailed information about the compound's atomic connectivity and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide information on the chemical environment of each hydrogen and carbon atom, respectively.

Research Findings: The ¹H NMR spectrum of this compound would display distinct signals for the protons on each of the two aromatic rings. The chemical shifts are influenced by the position of the chloro, amino, and ether substituents. researchgate.netcdnsciencepub.com The protons on the aniline (B41778) ring would be influenced by the electron-donating amino group, while protons on the phenoxy ring would be affected by the ether linkage and two chlorine atoms. chemicalbook.com The ¹³C NMR spectrum would similarly show unique signals for each carbon atom, with the carbons bonded to chlorine, nitrogen, and oxygen exhibiting characteristic downfield shifts. researchgate.net

Table 7.4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Position (Aniline Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H-3 | ~6.8-7.0 | C-1: ~135-140 |

| H-6 | ~7.1-7.3 | C-2: ~145-150 |

| NH₂ | ~3.5-4.5 (broad) | C-3: ~118-122 |

| Atom Position (Phenoxy Ring) | Predicted ¹H Shift (ppm) | C-4: ~120-125 |

| H-3' | ~7.0-7.2 | C-5: ~125-130 |

| H-5' | ~7.2-7.4 | C-6: ~115-120 |

| H-6' | ~6.9-7.1 | Predicted ¹³C Shift (ppm) |

| C-1': ~150-155 | ||

| C-2': ~128-132 | ||

| C-3': ~126-130 | ||

| C-4': ~129-133 | ||

| C-5': ~124-128 |

Note: Predicted shifts are estimates based on substituent effects on aniline and dichlorophenol structures.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

Research Findings: The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features. As a primary aromatic amine, it is expected to exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ region. libretexts.organalyzetest.com The aromatic C-O-C ether linkage would produce strong stretching bands around 1250 cm⁻¹. wwjmrd.com Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region, while C-Cl stretching absorptions are found in the fingerprint region below 1000 cm⁻¹. wwjmrd.com

Raman spectroscopy, which detects changes in polarizability, is particularly useful for analyzing the molecular framework. scitepress.org It would provide strong signals for the aromatic ring structures and C-Cl bonds, complementing the information obtained from IR spectroscopy. nih.gov

Table 7.5: Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Bending (Scissoring) | 1580 - 1650 |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1270 |

| Aryl Halide (C-Cl) | Stretch | 700 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the preliminary characterization of aromatic compounds, providing insights into their electronic transitions. While specific UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the spectral characteristics can be inferred from closely related structural analogues, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and various dichloroanilines.

Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. The presence of the dichlorophenoxy and dichloroaniline moieties, both containing chromophoric phenyl rings, would contribute to the UV absorption profile. The substitution pattern on the aromatic rings influences the position and intensity of the absorption maxima (λmax).

For instance, 2,4-dichlorophenoxyacetic acid in an aqueous solution is known to display absorption bands around 200 nm, 229 nm, and 283 nm. researchgate.netresearchgate.net Similarly, 2,4-dichloroaniline (B164938) exhibits a UV absorption maximum at approximately 245 nm. The combination of these structural features in this compound would likely result in a complex spectrum with multiple absorption bands. The exact λmax values would be influenced by the ether linkage and the specific positions of the chlorine atoms, which act as auxochromes and can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption peaks.

Table 1: Illustrative UV-Vis Absorption Data for Compounds Structurally Related to this compound

| Compound | λmax (nm) | Solvent/Conditions |

| 2,4-Dichlorophenoxyacetic acid | 200, 229, 283 | Aqueous solution |

| 2,4-Dichlorophenol (B122985) | 210.5, 245, 285 | Not specified |

| 2,4-Dichloroaniline | ~245 | Not specified |

This table presents data for structurally related compounds to provide an expected range of UV-Vis absorption for this compound. The actual absorption maxima for the target compound may vary.

Development and Validation of High-Throughput Analytical Methods

The demand for rapid and cost-effective analysis of numerous samples has propelled the development of high-throughput analytical methods. For a compound like this compound, which may be a contaminant or a metabolite of interest in environmental or biological studies, high-throughput screening (HTS) can be invaluable.

While specific HTS methods for this compound are not widely reported, the principles of HTS can be applied. These methods often involve the miniaturization and automation of analytical processes. Techniques such as fluorescence-activated cell sorting (FACS) have been utilized for the directed evolution of enzymes, demonstrating the potential for high-throughput screening of biological interactions with chemical compounds. mdpi.com

For the direct analysis of the compound, automated liquid handling systems can be coupled with sensitive detection methods like mass spectrometry. A typical workflow for a high-throughput analysis could involve:

Automated Sample Preparation: Robotic systems for liquid-liquid extraction (LLE) or solid-phase extraction (SPE) in 96-well plate formats.

Rapid Separation: Fast liquid chromatography (LC) using short columns with small particles or ultra-high-performance liquid chromatography (UHPLC) to reduce run times.

Sensitive Detection: Tandem mass spectrometry (MS/MS) for its high selectivity and sensitivity, allowing for the detection of trace amounts of the analyte in complex matrices.

The validation of such a high-throughput method would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), following established guidelines. For related dichloroanilines, HPLC-MS/MS methods have been developed with LODs and LOQs in the low µg/kg range, demonstrating the sensitivity achievable. nih.gov

Application of Advanced Extraction and Sample Preparation Techniques

The accurate determination of this compound in complex samples, such as soil, water, or biological tissues, necessitates efficient extraction and cleanup procedures to remove interfering matrix components. Advanced extraction techniques offer significant advantages over traditional methods in terms of efficiency, speed, and solvent consumption.

Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction of analytes from a liquid sample. For chlorinated compounds, reversed-phase sorbents like C18 are commonly employed. The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a suitable organic solvent. For acidic compounds with similar structural motifs, SPE has been a cornerstone of sample preparation. nih.gov Molecularly imprinted polymers (MIPs) represent a more advanced SPE sorbent, offering high selectivity for a target analyte or a class of structurally similar compounds. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has gained significant popularity, particularly for the analysis of pesticide residues in food and environmental samples. The method involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a cleanup step using dispersive SPE (d-SPE) with a mixture of sorbents to remove specific matrix components. Modified QuEChERS methods have been successfully developed for the analysis of other dichloroanilines and acidic pesticides, demonstrating its applicability to compounds with similar chemical properties. nih.govnih.gov